N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core linked to a substituted phenyl group via a carboxamide bridge. The 2-fluorophenyl and methoxypropyl substituents contribute to its unique physicochemical properties, including lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-19(23-2,14-8-4-5-9-15(14)20)12-21-18(22)17-11-13-7-3-6-10-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFOHIDIXXLWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-1-Benzothiophene-2-Carboxamide
Synthesis of 1-Benzothiophene-2-Carboxylic Acid
1-Benzothiophene-2-carboxylic acid serves as the acylating agent in the target amide. While direct synthetic routes for this intermediate are sparingly documented in the provided sources, analogous procedures for benzo[b]thiophene-2-carboxylic acid suggest cyclization or ester hydrolysis pathways. For instance, methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) can be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the free carboxylic acid. Alternatively, Friedel-Crafts acylation or transition metal-catalyzed carbonylation may be employed, though these methods require further validation for positional selectivity.
Preparation of N-[2-(2-Fluorophenyl)-2-Methoxypropyl]Amine
The amine component, N-[2-(2-fluorophenyl)-2-methoxypropyl]amine, is synthesized via reductive amination or nucleophilic substitution. A plausible route involves:
- Ketone Formation : 2-Fluorophenylacetone (1-(2-fluorophenyl)propan-2-one) is reacted with methoxyamine under reductive conditions (e.g., sodium cyanoborohydride) to yield 2-methoxy-2-(2-fluorophenyl)propan-1-amine.
- Purification : The crude amine is isolated via acid-base extraction and purified by distillation or chromatography.
This method aligns with standard reductive amination protocols, though specific yields and conditions for this substrate remain unquantified in the provided literature.
Amide Bond Formation Strategies
Coupling 1-benzothiophene-2-carboxylic acid with the amine is achieved through carbodiimide-mediated activation. Two primary methods are documented:
Method A: Dicyclohexylcarbodiimide (DCC)/1-Hydroxybenzotriazole (HOBt) in N,N-Dimethylformamide
- Procedure : 1-Benzothiophene-2-carboxylic acid (1 equiv), HOBt (1.2 equiv), and the amine (1.2 equiv) are dissolved in N,N-dimethylformamide. DCC (1.2 equiv) is added, and the mixture is stirred at 20°C for 12 hours.
- Workup : The dicyclohexylurea byproduct is filtered, and the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
- Yield : 66% (analogous reaction).
Method B: 1-Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide (EDC)/HOBt in Chloroform
- Procedure : The amine hydrochloride (1.1 equiv) is deprotonated with triethylamine (3.0 equiv) in chloroform. EDC (1.5 equiv) and HOBt (1.5 equiv) are added, followed by the carboxylic acid.
- Workup : The mixture is extracted with ethyl acetate, washed with hydrochloric acid and sodium bicarbonate, and purified via chromatography.
- Yield : 23% (analogous reaction).
Detailed Experimental Procedures
Carbodiimide-Mediated Coupling (Method A)
Reagents :
- 1-Benzothiophene-2-carboxylic acid (1.0 mmol)
- N-[2-(2-Fluorophenyl)-2-methoxypropyl]amine (1.2 mmol)
- Dicyclohexylcarbodiimide (1.2 mmol)
- 1-Hydroxybenzotriazole (1.2 mmol)
- N,N-Dimethylformamide (10 mL)
Procedure :
- Dissolve the carboxylic acid, amine, and HOBt in N,N-dimethylformamide.
- Add DCC and stir at 20°C for 12 hours.
- Filter the precipitate and concentrate the filtrate.
- Purify via flash chromatography (hexane/ethyl acetate gradient).
Optimization of Reaction Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Coupling Agent | DCC | EDC |
| Solvent | N,N-Dimethylformamide | Chloroform |
| Temperature | 20°C | 0°C to 20°C |
| Yield | 66% | 23% |
| Purification | Chromatography | Chromatography |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound exhibits promising biological activities, primarily through its interaction with specific molecular targets such as receptors and enzymes. Its potential therapeutic effects are being explored in various contexts:
Enzyme Inhibition
Research indicates that N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states, which may be beneficial in treating conditions such as obesity or diabetes.
Receptor Modulation
The compound has shown potential in modulating various receptors, particularly those associated with neuroprotection and inflammation. Its interaction with the NMDA receptor, known for its role in synaptic plasticity and cognitive functions, suggests it may play a role in neuroprotective strategies.
Therapeutic Applications
Given its biological activity, this compound is being investigated for several therapeutic applications:
Neurodegenerative Disorders
This compound is under study for its potential neuroprotective effects against diseases such as Alzheimer's and Parkinson's disease. The modulation of excitotoxic pathways through NMDA receptor antagonism could provide a novel approach to treatment.
Anti-inflammatory Effects
The compound’s ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation, such as autoimmune diseases. Its interaction with inflammatory mediators could pave the way for new therapeutic strategies.
Case Studies
Several studies have focused on the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific metabolic enzymes, suggesting potential use in metabolic disorders. |
| Study 2 | Neuroprotection | Showed protective effects against excitotoxicity in neuronal cell cultures, indicating potential for neurodegenerative disease treatment. |
| Study 3 | Anti-inflammatory | Highlighted modulation of inflammatory cytokines, supporting its role in autoimmune disease management. |
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide involves its interaction with the STING protein. Upon binding to STING, the compound triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . This activation primes the innate immune responses and can result in antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly carboxamide derivatives targeting inflammatory pathways or receptor systems. Below is a detailed comparison with key analogs, focusing on substituent effects, potency, and toxicity profiles.
Substituent Effects on Anti-Inflammatory Activity
Compounds bearing fluorinated aryl groups and carboxamide linkages often exhibit enhanced anti-inflammatory activity due to improved target binding and metabolic stability. For example:
- N-(2-Fluorophenyl)-2-(3-Fluorophenyl)Cyclopropane-1-Carboxamide (1a): Demonstrated moderate inhibition of nitric oxide (NO) production in BV2 microglial cells but lower potency compared to reference compounds like DFB. Its 2-fluorophenyl group likely contributes to reduced cytotoxicity at high concentrations (up to 1000 μM) .
- N-(4-Bromo-2-Methoxyphenyl)-2-(3-Fluorophenyl)Cyclopropane-1-Carboxamide (1d): Exhibited 3-fold greater potency than DFB, attributed to the electron-withdrawing bromo and methoxy substituents, which enhance receptor interactions. No toxicity was observed at 1000 μM .
Role of Heterocyclic Moieties
The benzothiophene core distinguishes the target compound from analogs with benzodioxole, benzothiazole, or benzimidazole systems:
- N-(Benzo[d]Thiazol-2-yl)-2-(3-Fluorophenyl)Cyclopropane-1-Carboxamide (1e) : Showed superior anti-inflammatory potency but induced cytotoxicity at concentrations >300 μM. The benzothiazole group may enhance target affinity but introduce off-target effects .
- N-(1H-Benzo[d]Imidazol-2-yl)-2-(3-Fluorophenyl)Cyclopropane-1-Carboxamide (1f) : Similar to 1e , this compound exhibited high potency but significant toxicity, suggesting that nitrogen-rich heterocycles may compromise selectivity .
Key Insight : The benzothiophene moiety in the target compound may offer a balance between potency and safety, as sulfur-containing heterocycles are less likely to induce cytotoxicity compared to nitrogen-dense analogs.
Impact of Cyclopropane vs. Methoxypropyl Linkers
The absence of a cyclopropane ring in the target compound differentiates it from many potent analogs:
- The cyclopropane ring likely stabilizes the bioactive conformation .
Biological Activity
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core substituted with a fluorophenyl and methoxypropyl group, which contributes to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 303.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FNO₂S |
| Molecular Weight | 303.37 g/mol |
| IUPAC Name | This compound |
This compound exhibits biological activity through several mechanisms:
- Receptor Modulation : The compound interacts with various receptors, potentially influencing pathways related to inflammation and cancer.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
- Cell Membrane Penetration : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating its action within cells.
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. For instance, studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are significant. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses. This makes it a candidate for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:
-
Antimicrobial Activity : A study evaluating fluoroaryl derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential use as antimicrobial agents .
Compound MIC (µM) MA-1156 16 MA-1115 32 MA-1116 64 MA-1113 128 - Cell Line Studies : Research on benzothiophene derivatives indicated their effectiveness in inhibiting cell migration in breast cancer cell lines, highlighting their potential as therapeutic agents against metastatic disease .
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers when administered, supporting their role in managing inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide to improve yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation and functional group protection. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
- Temperature control: Maintain ≤60°C to prevent decomposition of the benzothiophene core .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm the presence of the 2-fluorophenyl group (δ ~7.2–7.4 ppm) and methoxypropyl chain (δ ~3.3 ppm) .
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]⁺ expected at m/z ~384) .
- X-ray crystallography: Resolve stereochemistry of the methoxypropyl side chain if crystalline forms are obtainable .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer: The compound is poorly soluble in aqueous buffers (<0.1 mg/mL). Recommended strategies:
- Vehicle preparation: Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Critical micelle concentration (CMC): Test surfactants (e.g., Cremophor EL) to enhance solubility without cytotoxicity .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Target selection: Prioritize kinases with hydrophobic pockets (e.g., EGFR, Akt) due to the compound’s benzothiophene and fluorophenyl motifs .
- Binding free energy: Calculate ΔG using MM-PBSA, focusing on van der Waals interactions between the fluorophenyl group and conserved phenylalanine residues .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-fluorophenyl moiety in biological activity?
- Methodological Answer: Synthesize analogs with substituent variations and test in parallel assays:
- Fluorine removal: Replace the 2-fluorophenyl group with phenyl or chlorophenyl to assess halogen-dependent activity .
- Meta-substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to evaluate electronic effects on target binding .
- Biological testing: Use kinase inhibition assays (e.g., ADP-Glo™) and compare IC₅₀ values .
Q. What strategies are recommended for resolving contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer: Address variability via:
- Assay standardization: Pre-incubate enzymes (e.g., Akt) for 30 min with the compound to ensure equilibrium binding .
- Orthogonal validation: Confirm results using SPR (surface plasmon resonance) to measure kinetic constants (kₐ, kₐ) independently .
- Metabolite screening: Use LC-MS to rule out off-target effects from degradation products .
Q. How can researchers assess the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer: Follow OECD guidelines with modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
